molecular formula C11H13BrO B1291910 1-(4-Bromophenyl)cyclopentan-1-ol CAS No. 865204-03-1

1-(4-Bromophenyl)cyclopentan-1-ol

Cat. No. B1291910
Key on ui cas rn: 865204-03-1
M. Wt: 241.12 g/mol
InChI Key: KXEZRQJDHKLSHF-UHFFFAOYSA-N
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Patent
US08242139B2

Procedure details

To a cold (−78° C.) solution of 1,4-dibromobenzene (33 g, 139.8 mmol) in tetrahydrofuran (200 mL) was added n-butyllithium (59.0 mL, 146.8 mmol, 2.49 M in hexane) dropwise. The viscous solution was stirred at −78° C. for 45 min, and cyclopentanone (13.6 mL, 153.8 mmol) was then added dropwise over 30 min. The resulting solution was stirred at −78° C. for 1 h and was then quenched by the addition of 0.5M HCl (200 mL) and ethyl acetate (200 mL). The layers were separated, and the organics were washed with water (1×100 mL), brine (1×100 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 5% ethyl acetate in hexane to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.71-1.76 (m, 2H), 1.78-1.88 (m, 6H), 4.85 (s, 1H), 7.39-7.43 (m, 2H), 7.44-7.49 (m, 2H).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.C([Li])CCC.[C:14]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15]1>O1CCCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]2([OH:19])[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
59 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
C1(CCCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The viscous solution was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then quenched by the addition of 0.5M HCl (200 mL) and ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organics were washed with water (1×100 mL), brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on SiO2 gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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